

# Commercial Availability and Technical Guide for 5-Bromo-2-chloronicotinamide

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## Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinamide

Cat. No.: B1280506

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Bromo-2-chloronicotinamide**, a key building block in the synthesis of pharmacologically active compounds. This document outlines its commercial availability, key chemical properties, and its application in the development of novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols and relevant signaling pathways are also presented to support researchers in their drug discovery and development endeavors.

## Commercial Availability

**5-Bromo-2-chloronicotinamide** is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams for initial screening to kilograms for larger-scale synthesis. The following table summarizes a selection of suppliers.

Supplier	Website	Notes
Amerigo Scientific	--INVALID-LINK--	Specialist distributor serving the life sciences.[1]
Parchem	--INVALID-LINK--	Global supplier of specialty chemicals.[2]
BLD Pharm	--INVALID-LINK--	Offers a range of organic building blocks.[3]

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

## Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **5-Bromo-2-chloronicotinamide** and its closely related acid precursor is provided below. These properties are crucial for designing synthetic routes and understanding the compound's behavior in various experimental conditions.

Property	5-Bromo-2-chloronicotinamide	5-Bromo-2-chloronicotinic acid
CAS Number	75291-85-9[1][2]	29241-65-4[4][5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClN <sub>2</sub> O[1]	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub> [4][5]
Molecular Weight	235.47 g/mol [1]	236.45 g/mol [4][5]
Purity	Typically ≥95%[1]	Typically ≥98%
Appearance	Solid	White to off-white solid
Melting Point	Not consistently reported	170 - 173 °C[6]
Boiling Point	Not available	Not available
Solubility	Not consistently reported	Soluble in methanol[4]

## Applications in Drug Discovery and Synthesis

**5-Bromo-2-chloronicotinamide** and its derivatives are valuable intermediates in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases. The presence of two distinct halogen atoms on the pyridine ring allows for selective and sequential functionalization, enabling the generation of diverse chemical libraries for screening against various biological targets.

## Synthesis of Kinase Inhibitors

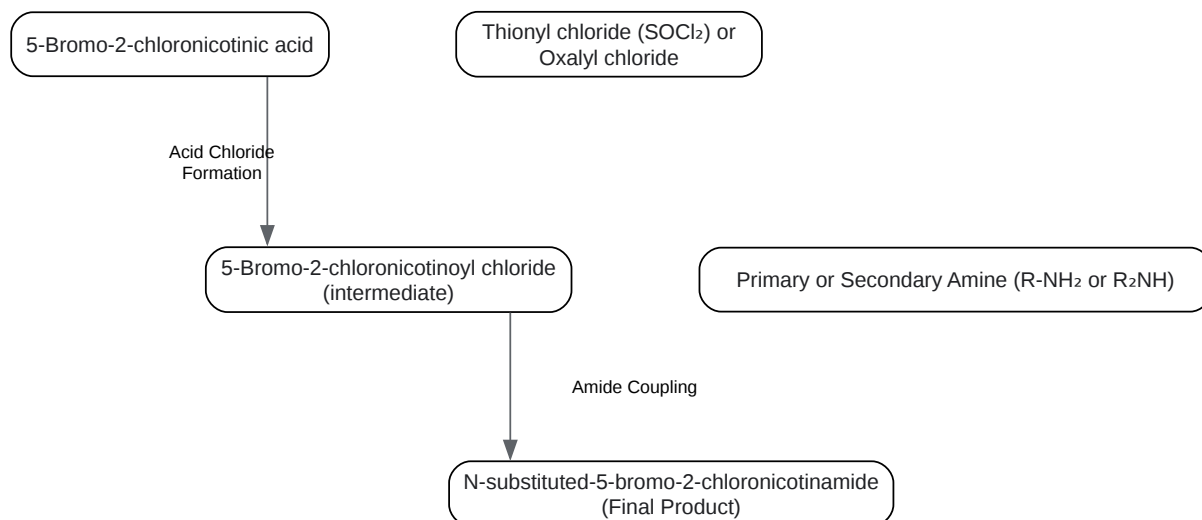
The nicotinamide scaffold can act as a hinge-binder within the ATP-binding pocket of kinases. The bromo and chloro substituents on the pyridine ring serve as synthetic handles for introducing various functionalities through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

## Experimental Protocols

The following sections provide detailed experimental workflows for the synthesis of N-substituted **5-Bromo-2-chloronicotinamides**, which are key intermediates in the development of kinase inhibitors.

## General Workflow for N-Substituted Amide Synthesis

The synthesis of N-substituted **5-Bromo-2-chloronicotinamides** is typically a two-step process. The first step involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride, followed by the coupling with a desired amine.



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### General synthetic workflow.

#### Step 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

This protocol is based on the general principle of converting a carboxylic acid to an acyl chloride.

#### Materials:

- 5-Bromo-2-chloronicotinic acid
- Thionyl chloride (SOCl<sub>2</sub>) or Oxalyl chloride
- Anhydrous dichloromethane (DCM) or Toluene
- Dimethylformamide (DMF) (catalytic amount)

#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-chloronicotinic acid (1.0 eq) in anhydrous DCM or toluene.
- Add a catalytic amount of DMF.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
- Remove the solvent and excess reagent under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride, which is often used in the next step without further purification.

#### Step 2: Synthesis of N-substituted-**5-bromo-2-chloronicotinamide**

This protocol describes the coupling of the acyl chloride with an amine.

##### Materials:

- 5-Bromo-2-chloronicotinoyl chloride (from Step 1)
- Desired primary or secondary amine (1.0 - 1.2 eq)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq)

##### Procedure:

- Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq) in an anhydrous aprotic solvent at 0 °C.
- Slowly add a solution of 5-Bromo-2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.

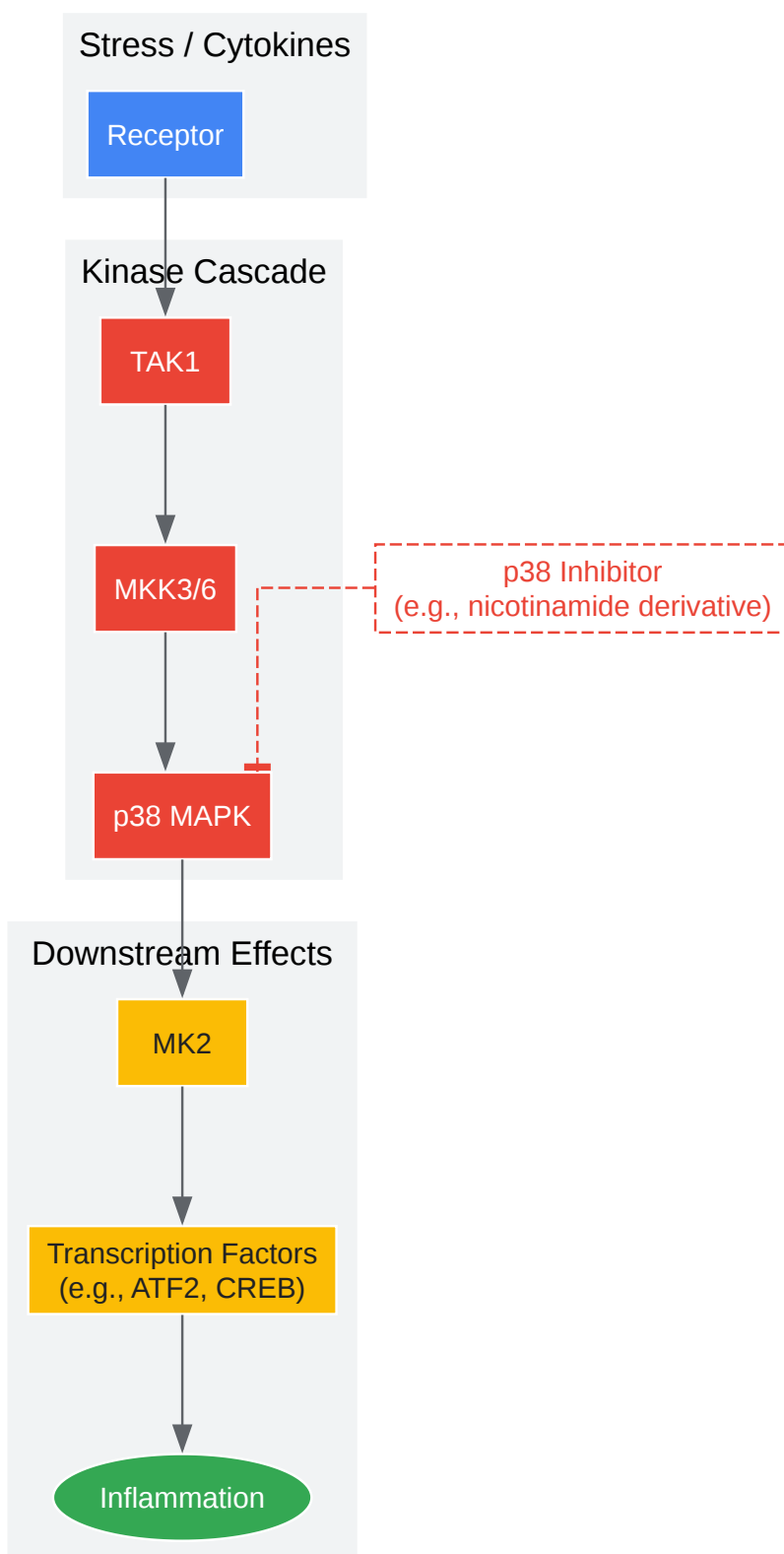
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
- Upon completion, quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-**5-bromo-2-chloronicotinamide**.

## Signaling Pathways

Derivatives of **5-Bromo-2-chloronicotinamide** have been investigated as inhibitors of several key signaling pathways implicated in disease, particularly in inflammation and cancer.

### p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a central role in inflammation.



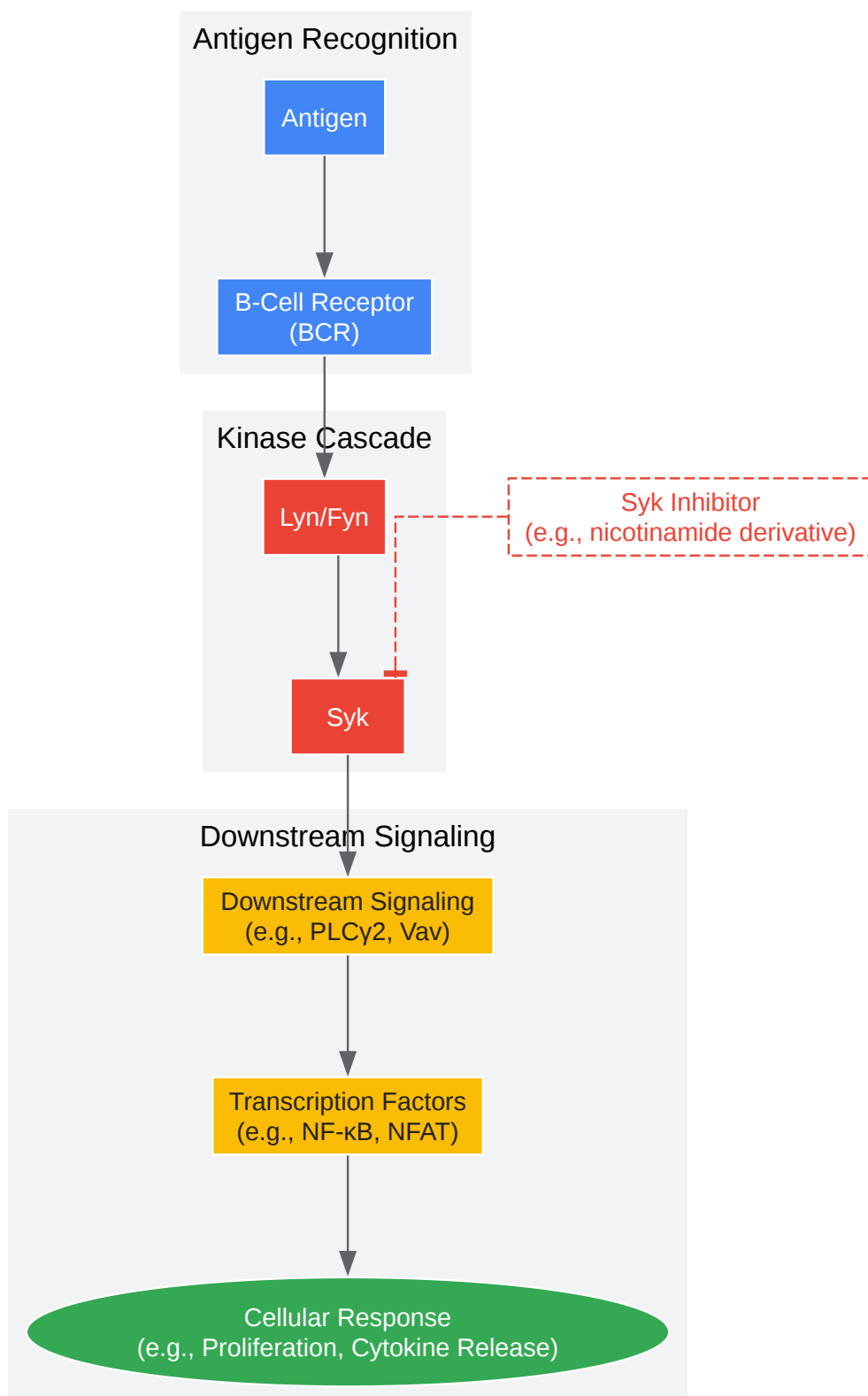
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p38 MAPK signaling pathway and point of inhibition.

## Syk Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, making it an attractive target for autoimmune diseases and allergies.<sup>[7]</sup>





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Syk signaling pathway and point of inhibition.[7]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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